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Compound of Interest

Compound Name: Sgc-braviii-NC

Cat. No.: B15571376

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical
readers of the histone code, playing a pivotal role in gene transcription and cellular function.
Their dysregulation is implicated in a host of diseases, most notably cancer, making them
attractive therapeutic targets. The Structural Genomics Consortium (SGC) has been at the
forefront of developing potent and selective chemical probes to interrogate the function of these
fascinating proteins. This technical guide provides an in-depth overview of key SGC
bromodomain inhibitors, their corresponding negative controls, and the experimental framework
for their application in research and drug discovery.

While the specific compound "Sgc-brdviii-NC" appears to be a misnomer or an internal
designation, this guide will focus on well-characterized and widely used SGC bromodomain
probes that are likely to be of interest to researchers in this field. We will delve into the
technical specifications, supplier information, experimental protocols, and the signaling
pathways modulated by three prominent examples: SGC-CBP30, a selective inhibitor of
CREBBP/p300; BI-9564, a potent inhibitor of BRD9 and BRD7; and (+)-JQ1, a pan-BET family
inhibitor.

Supplier and Catalog Information

A reliable supply of high-purity chemical probes is paramount for reproducible research. The
following tables summarize the catalog information for the selected SGC bromodomain
inhibitors and their corresponding negative controls from various reputable suppliers.
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Table 1: SGC-CBP30 and Negative Control (SGC-CBP30N)

. Catalog ] .
Supplier Product Name Purity Formulation
Number
R&D Systems SGC-CBP30 4889 >98% Lyophilized solid
STEMCELL
) SGC-CBP30 100-1657 >98% Crystalline solid
Technologies
MedChemExpres ) )
SGC-CBP30 HY-100353 >98% Crystalline solid
s
Cayman ) ]
) SGC-CBP30 17535 >98% Crystalline solid
Chemical
APEXBIO SGC-CBP30 A8851 >98% Crystalline solid
Clinivex SGC-CBP30 RCLS147642 Not Specified Not Specified
SGC-CBP30N
SGC (Negative BDOIA513 Not Specified Not Specified
Control)

Table 2: BI-9564 and Negative Control (BI-6354)
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) Catalog . .
Supplier Product Name Purity Formulation
Number
R&D Systems Bl 9564 5590 >98% Lyophilized solid
Tocris Bioscience Bl 9564 5590 298% Lyophilized solid
MedChemExpres ) ]
BI-9564 HY-100352 98.73% Crystalline solid
s
APEXBIO BI-9564 B6184 >99% Solid powder
Chemgood BI-9564 C-1522 >99% Solid powder
_ BI-9564, BRD9
Sapphire ) .
o Bromodomain BS-60323C Not Specified Powder
Bioscience o
Inhibitor
opnMe.com BI-6354
(Boehringer (Negative Not Applicable Not Specified Not Specified
Ingelheim) Control)
Table 3: (+)-JQ1 and Negative Control ((-)-JQ1)
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. Catalog ] .
Supplier Product Name Purity Formulation
Number
R&D Systems (+)-JQ1 4499 >98% Lyophilized solid
Tocris Bioscience  (+)-JQ1 4499 >98% Lyophilized solid
BPS Bioscience (+)-JQ1 27400 >95% Crystalline solid
Cayman ) ]
] (+)-JQ1 11187 >98% Crystalline solid
Chemical
MedChemExpres i i
(+)-JQ-1 HY-13030 99.89% Crystalline solid
S
AdooQ N )
o (+)-JQ1 Al12729 >98% Lyophilized solid
Bioscience
(-)-JQ1 (Negative N ]
R&D Systems 4894 >98% Lyophilized solid
Control)
Tocris Bioscience  (-)-JQ1 4894 >98% Lyophilized solid
BPS Bioscience ()-JQ1 27335 Not Specified Crystalline solid

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for each inhibitor,
facilitating easy comparison of their biochemical and cellular activities.

Table 4: In Vitro and Cellular Activity of SGC Bromodomain Inhibitors
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i Cellular
Inhibitor Target(s) Kd (nM) IC50 (nM) .
Activity

Accelerates
FRAP recovery
at 1 uM[1];
Inhibits
doxorubicin-

21 (CBP), 32 21-69 (CBP), 38 induced p53

(p300)[1][2] (p300)[2] activity in RKO
cells (IC50=1.5
UM)[3]; Reduces
MYC expression
in AMO1 cells
(EC50 = 2.7 pM)

SGC-CBP30 CREBBP, EP300

Antiproliferative
effect in EOL-1
cells (EC50 =
800 nM);
Disrupts BRD9

14 (BRD?9), 239 75 (BRD9), 3400

BI-9564 BRD9, BRD7 and BRD7

(BRD7) (BRD7) _
chromatin
binding in FRAP
assays at 0.1 uM
and 1 pM,

respectively

Induces G1
arrest and
apoptosis in
MM.1S cells at

BRD2, BRD3, 50 (BRD4 BD1), 77 (BRD4 BD1),

(+)-JQ1 500 nM;

BRD4, BRDT 90 (BRD4 BD2) 33 (BRD4 BD2)
Suppresses
MYC expression
in various cancer

cell lines

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC317012/
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC317012/
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and
comparable results. Below are representative protocols for common assays used to
characterize the activity of these bromodomain inhibitors.

Cell Viability Assay (Resazurin-based) for SGC-CBP30

This protocol is adapted from studies investigating the growth-inhibitory effects of SGC-CBP30
on cancer cell lines.

o Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 pL
of complete growth medium. Incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare a 2X serial dilution of SGC-CBP30 and its negative control,
SGC-CBP30N, in complete growth medium. Remove the existing medium from the cells and
add 100 pL of the compound-containing medium to the respective wells. Include a vehicle
control (e.g., 0.1% DMSO).

 Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5%
CO2.

o Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 pL of the
resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

o Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an
excitation wavelength of 560 nm and an emission wavelength of 590 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for BI-9564 Target Engagement

This protocol can be used to assess the downstream effects of BI-9564 on protein expression
levels.

o Cell Treatment and Lysis: Plate cells and treat with various concentrations of BI-9564 or its
negative control, BI-6354, for the desired duration (e.g., 24-48 hours). Harvest the cells and
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lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a
PVDF membrane.

e Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST
for 1 hour at room temperature. Incubate the membrane with a primary antibody against a
downstream target of the SWI/SNF complex or a protein of interest overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize
the protein bands using an enhanced chemiluminescence (ECL) detection system.

e Loading Control: Strip the membrane and re-probe with an antibody against a loading control
protein (e.g., GAPDH or (3-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChiP) Assay for (+)-JQ1

This protocol is designed to investigate the effect of (+)-JQ1 on the recruitment of BET proteins
to specific gene promoters, such as the MYC promoter.

o Cell Treatment and Cross-linking: Treat cells with (+)-JQ1 or its inactive enantiomer, (-)-JQ1,
for a specified time (e.g., 4-6 hours). Cross-link protein-DNA complexes by adding
formaldehyde to a final concentration of 1% and incubating for 10 minutes at room
temperature. Quench the reaction with glycine.

e Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA
fragments of 200-500 bp in length.

o Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin
overnight at 4°C with an antibody against a BET protein (e.g., BRD4) or a control 1gG.

¢ Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-
protein-DNA complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE
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buffers to remove non-specific binding.

o Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse
the cross-links by incubating at 65°C overnight with NaCl.

o DNA Purification and Analysis: Purify the DNA using a spin column or phenol-chloroform
extraction. Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by
guantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear picture of the
signaling pathways they modulate. The following diagrams, generated using the DOT language
for Graphviz, illustrate these pathways and a typical experimental workflow.

SGC-CBP30: Inhibition of the TGF-BISMAD Signaling
Pathway

The TGF-f signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.
The coactivators CBP and p300 are essential for the transcriptional activity of SMAD proteins.
SGC-CBP30, by inhibiting the bromodomains of CBP/p300, can disrupt the transcription of
TGF-[3 target genes.
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Caption: SGC-CBP30 inhibits TGF-f3 signaling by blocking CBP/p300.

BI-9564: Targeting the SWI/ISNF Chromatin Remodeling

Complex

BRD9 is a subunit of the SWI/SNF (BAF) chromatin remodeling complex, which utilizes the
energy of ATP hydrolysis to modulate chromatin structure and gene expression. Inhibition of
the BRD9 bromodomain by BI-9564 can interfere with the targeting and function of the
SWI/SNF complex.
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Caption: BI-9564 disrupts SWI/SNF complex function.

(+)-JQ1: Downregulation of MYC Transcription

The BET inhibitor (+)-JQ1 displaces BRD4 from acetylated histones at super-enhancers and
promoters of key oncogenes, most notably MYC. This leads to a rapid downregulation of MYC
transcription and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.
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Caption: (+)-JQ1 inhibits MYC transcription via BRD4 displacement.

General Experimental Workflow for Bromodomain
Inhibitor Studies

The following diagram outlines a typical workflow for investigating the cellular effects of a
bromodomain inhibitor.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15571376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundatio

nal & Exploratory
Check Availability & Pricing

Start: Select Cell Line
and Inhibitor

Dose-Response and
Time-Course Experiments

'

'

Cell Viability Assay
(e.g., Resazurin, CTG)

Target Engagement Assay
(e.g., FRAP, CETSA)

y

y

Downstream Functional Assays

'

'

Western Blot gPCR ChiIP-seq Phenotypic Assays
(Protein Expression) (Gene Expression) (Genomic Localization) (e.g., Migration, Invasion)
Data Analysis and
> Interpretation <

Click to download full resolution via product page

Caption: A typical workflow for studying bromodomain inhibitors.

This technical guide provides a foundational understanding of key SGC bromodomain inhibitors

and their application in research. By utilizing the provided information on suppliers, quantitative

data, experimental protocols, and signaling pathways, researchers can confidently incorporate

these powerful chemical probes into their studies to further unravel the complex roles of

bromodomains in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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